17-PA is derived from the modification of existing steroid frameworks, specifically designed to interact with GABA receptors. Its chemical structure allows it to selectively reduce the effects of 5α-reduced steroids, which are known to potentiate GABA receptor activity. This selective antagonism makes 17-PA a valuable compound for studying the neurobiological effects of steroids on neuronal excitability and synaptic transmission .
The synthesis of 17-PA involves several key steps, typically starting from naturally occurring steroids or synthetic precursors. The synthesis pathway can be outlined as follows:
The specific synthetic route for 17-PA has not been extensively detailed in available literature, indicating a need for further research into its precise synthesis for reproducibility and optimization.
The molecular structure of 17-PA is characterized by its unique arrangement of atoms that confer its biological activity. Key features include:
The stereochemistry of 17-PA is crucial for its interaction with biological targets, particularly GABA receptors. Detailed studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .
17-PA participates in various chemical reactions that are significant for its biological function:
The mechanism by which 17-PA exerts its effects primarily involves:
The physical and chemical properties of 17-PA are critical for understanding its behavior in biological systems:
These properties are essential for developing effective delivery systems for potential therapeutic applications.
The potential applications of 17-PA span several scientific fields:
17-PA (3α,5α)-17-phenylandrost-16-en-3-ol) is a selective antagonist that inhibits neurosteroid potentiation of GABAA receptors without intrinsic activity. It preferentially blocks the effects of 5α-reduced neurosteroids (e.g., allopregnanolone [3α,5α-THP] and THDOC [3α,5α-THDOC]) over 5β-reduced isomers (e.g., pregnanolone) [6] [9]. In adult rat cortical synaptoneurosomes, 17-PA (10 µM) reduces THDOC-potentiated chloride uptake by 85% but only minimally affects alphaxalone (a synthetic 5β-steroid analog) responses [6]. This antagonism extends to in vivo models, where intracerebroventricular administration of 17-PA reverses allopregnanolone-induced sedation and loss of righting reflex in rats [6] [9].
Electrophysiological studies reveal that 17-PA competitively displaces neurosteroids from their binding pockets on GABAA receptors. It reduces both the potency and efficacy of allopregnanolone in enhancing GABA-gated currents in recombinant α1β2γ2 receptors, shifting the concentration-response curve rightward without altering maximal GABA efficacy [10]. Critically, 17-PA exhibits no antagonism against benzodiazepines, barbiturates, or GABA itself, confirming its specificity for neurosteroid sites [9].
Table 1: Functional Effects of 17-PA on Neurosteroid-Potentiated GABAA Responses
Neurosteroid | Receptor System | 17-PA Effect | Reduction in Response |
---|---|---|---|
3α,5α-THP | α1β2γ2 Recombinant | Inhibition of potentiation | 75-90% |
3α,5α-THDOC | Cortical synaptoneurosomes | Block of Cl⁻ uptake potentiation | 85% |
Alphaxalone | α1β2γ2 Recombinant | Minimal inhibition | <15% |
Pregnanolone | Hippocampal neurons | No significant antagonism | Not detectable |
The A-ring conformation of neurosteroids dictates 17-PA’s antagonistic selectivity. 5α-Reduced steroids (e.g., allopregnanolone) possess a trans A/B ring junction, creating a planar structure that optimally fits into GABAA receptor binding pockets. In contrast, 5β-reduced steroids (e.g., pregnanolone) exhibit a 90° bend at the A/B cis-ring junction due to the 5β-hydrogen atom, altering their three-dimensional orientation [1] [7]. This conformational difference reduces 17-PA’s affinity for 5β-steroid-bound receptors by >10-fold [6] [10].
Mutagenesis studies identify residue α4-Arg353 as critical for 17-PA’s stereoselectivity. Mutation to glutamine abolishes 17-PA’s inhibition of THDOC responses in α4β2δ receptors, confirming that electrostatic interactions with this residue mediate antagonist binding specificity [1]. Additionally, the 17-phenyl group in 17-PA sterically clashes with the bent A-ring of 5β-steroids, further diminishing antagonism [10].
Table 2: Structural Basis of 17-PA Selectivity
Structural Feature | 5α-Reduced Steroids | 5β-Reduced Steroids | Consequence for 17-PA |
---|---|---|---|
A/B ring junction | trans (planar) | cis (90° bend) | High affinity for 5α conformation |
C5 hydrogen orientation | α-face | β-face | Steric clash with 17-phenyl group |
Key receptor interaction | α4-Arg353 salt bridge | Altered binding pocket | Loss of antagonism in mutants |
17-PA inhibition follows a competitive mechanism, as demonstrated by kinetic analyses of GABAA receptor function. Initial rate assays using cortical synaptoneurosomes reveal that 17-PA increases the apparent Km for allopregnanolone potentiation without affecting Vmax, consistent with direct competition for a shared site [6] [8]. The inhibition constant (Ki) for 17-PA against 3α,5α-THP is 0.68 µM, while its Ki for 5β-steroids exceeds 50 µM [6] [8].
A modified Michaelis-Menten model incorporating competitive inhibition describes this interaction:
v = (V_max × [S]) / (K_m × (1 + [I]/K_i) + [S])
Where v = reaction velocity, [S] = neurosteroid concentration, [I] = 17-PA concentration, and Ki = inhibition constant. This model accurately predicts 17-PA’s concentration-dependent rightward shift in neurosteroid dose-response curves [8] [10]. Progress curve analyses further show that 17-PA prolongs the half-time (t1/2) of receptor activation by 3α,5α-THP but not by 5β-steroids, confirming slow dissociation kinetics specific to 5α-neurosteroid complexes [4] [6].
Table 3: Kinetic Parameters of 17-PA Inhibition
Parameter | Value vs. 5α-Steroids | Value vs. 5β-Steroids | Method |
---|---|---|---|
Ki | 0.68 µM | >50 µM | Cortical Cl⁻ flux assay |
IC50 | 1.2 µM | >100 µM | Recombinant α1β2γ2 receptors |
t1/2 shift | 2.5-fold increase | No change | Progress curve analysis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7